molecular formula C15H14Br2N2O B4286254 N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea

N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea

Cat. No. B4286254
M. Wt: 398.09 g/mol
InChI Key: MEZCJLDKUAHAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives, which have been found to exhibit various biological activities. In

Scientific Research Applications

N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been studied for its potential use as an antifungal and antibacterial agent, as well as for its ability to inhibit the growth of parasites.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been shown to disrupt mitochondrial function, leading to the generation of reactive oxygen species, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been shown to have anti-inflammatory and antioxidant properties. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell division and growth.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea also exhibits potent biological activity at low concentrations, making it a cost-effective option for researchers. However, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea also has some limitations. It is highly toxic and must be handled with care. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea. One area of interest is in the development of novel cancer therapies based on N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea. Researchers are also exploring the use of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, which could lead to the development of new drugs with similar activity. Finally, researchers are investigating ways to improve the solubility and stability of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, which could expand its potential applications in scientific research.
Conclusion:
In conclusion, N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, or N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, is a promising compound with potential applications in various areas of scientific research. N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea exhibits potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. While N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has some limitations, such as its toxicity and poor solubility, it remains a valuable tool for researchers. Ongoing research into the mechanism of action and potential applications of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea could lead to the development of novel therapies for cancer and other diseases.

properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)-3-(2-bromophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2N2O/c1-2-10-9-11(16)7-8-13(10)18-15(20)19-14-6-4-3-5-12(14)17/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZCJLDKUAHAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-ethylphenyl)-3-(2-bromophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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